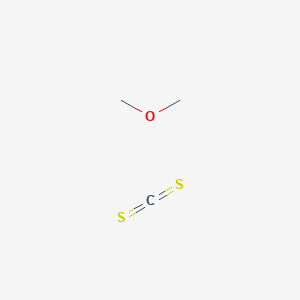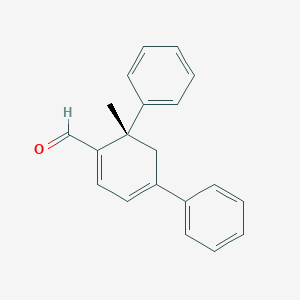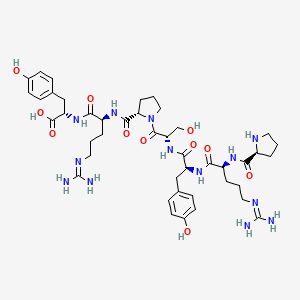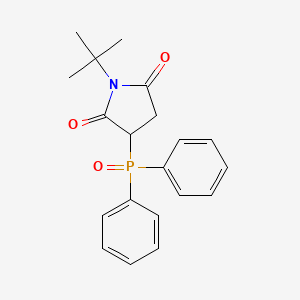
N,N-Dimethyl-1,3-oxazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-1,3-oxazol-2-amine is a heterocyclic compound featuring an oxazole ring with a dimethylamine group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1,3-oxazol-2-amine can be achieved through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. These reagents facilitate the formation of the oxazole ring under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of catalytic systems and continuous flow processes to enhance yield and purity while minimizing waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-1,3-oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the dimethylamine group.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen or carbon atoms of the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the oxazole ring .
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-1,3-oxazol-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-1,3-oxazol-2-amine involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, modulating their activity. Molecular docking studies have shown that the compound can bind to various protein targets, influencing their function and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methylbenzo[d]oxazol-2-amine: This compound shares a similar oxazole ring structure but with different substituents.
2,5-Disubstituted oxazoles: These compounds have variations in the substituents on the oxazole ring, leading to different chemical and biological properties.
Uniqueness
N,N-Dimethyl-1,3-oxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dimethylamine group enhances its solubility and interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
918826-84-3 |
|---|---|
Molekularformel |
C5H8N2O |
Molekulargewicht |
112.13 g/mol |
IUPAC-Name |
N,N-dimethyl-1,3-oxazol-2-amine |
InChI |
InChI=1S/C5H8N2O/c1-7(2)5-6-3-4-8-5/h3-4H,1-2H3 |
InChI-Schlüssel |
OOWWHADBQDILTC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(3-Azidopropoxy)-3-methoxyphenyl]ethan-1-one](/img/structure/B14190534.png)
![(4R)-4-{2-[4-(Benzyloxy)phenyl]ethyl}-4-methyl-1,3-oxazolidin-2-one](/img/structure/B14190542.png)






![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-1-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B14190583.png)


![2,4,6-Trimethyl-N-[4-(2-phenylethenyl)phenyl]aniline](/img/structure/B14190601.png)


